methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
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Description
Methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a useful research compound. Its molecular formula is C19H14N2O5S2 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-((Z)-{3-[(3-hydroxybenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity , focusing on antimicrobial and anti-inflammatory properties, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H14N2O5S2, indicating a diverse composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a methyl ester moiety and a thiazolidinone structure that contribute to its biological activities.
Structural Features
Component | Description |
---|---|
Methyl Ester | Enhances solubility and bioavailability |
Thiazolidinone Framework | Associated with various biological activities |
Hydroxyl and Amino Groups | Improve interaction with biological targets |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research suggests that this compound can effectively combat both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several compounds similar to this compound against various bacterial strains. The results are summarized in the following table:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 8 | Enterobacter cloacae | 0.004–0.03 mg/mL |
Compound 12 | Staphylococcus aureus | 0.015 mg/mL |
Compound 15 | Candida albicans | 0.004–0.06 mg/mL |
The most active compound demonstrated MIC values significantly lower than those of traditional antibiotics like ampicillin and streptomycin, indicating superior efficacy against resistant strains .
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . The thiazolidinone structure is believed to contribute to these effects by modulating inflammatory pathways.
The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have shown that it can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.
Structure–Activity Relationship (SAR)
Research has emphasized the importance of specific structural features in determining the biological activity of this compound. The presence of hydroxyl and amino groups enhances its interaction with biological targets, while the thiazolidinone framework contributes to its overall potency.
Future Directions
Further research is required to explore the full potential of this compound in therapeutic applications. Studies focusing on:
- In vivo efficacy against various diseases.
- Toxicological assessments to evaluate safety profiles.
- Formulation development for improved delivery systems.
Properties
Molecular Formula |
C19H14N2O5S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[(3-hydroxybenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14N2O5S2/c1-26-18(25)12-7-5-11(6-8-12)9-15-17(24)21(19(27)28-15)20-16(23)13-3-2-4-14(22)10-13/h2-10,22H,1H3,(H,20,23)/b15-9- |
InChI Key |
QKXYAXIRRUUVLV-DHDCSXOGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.